molecular formula C21H20BrN3O2 B2392247 1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-06-6

1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2392247
CAS No.: 899960-06-6
M. Wt: 426.314
InChI Key: GOKIGZHVOIJDKY-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with a bromophenyl and a methoxyphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multistep organic reactions. The synthetic route generally starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the bromophenyl and methoxyphenyl substituents. Common synthetic methods include:

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different reduction products.

    Substitution: The bromophenyl and methoxyphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

    Radical Reactions:

Scientific Research Applications

1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-27-19-7-3-2-5-17(19)23-21(26)25-14-13-24-12-4-6-18(24)20(25)15-8-10-16(22)11-9-15/h2-12,20H,13-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKIGZHVOIJDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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